3,5-Di-tert-butyl-4-hydroxybenzonitrile
Overview
Description
3,5-Di-tert-butyl-4-hydroxybenzonitrile is an organic compound with the molecular formula C15H21NO . It is a derivative of benzonitrile and has two tert-butyl groups attached to the benzene ring . The compound is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular weight of 3,5-Di-tert-butyl-4-hydroxybenzonitrile is 231.34 g/mol . The structure includes a benzene ring with two tert-butyl groups and a hydroxynitrile group attached .Physical And Chemical Properties Analysis
3,5-Di-tert-butyl-4-hydroxybenzonitrile has a density of 1.0±0.1 g/cm3, a boiling point of 311.2±30.0 °C at 760 mmHg, and a flash point of 142.0±24.6 °C . It also has a molar refractivity of 69.9±0.4 cm3 .Scientific Research Applications
Application in Antimycotic Activity
Scientific Field: Biotechnology and Microbiology
Methods of Application: The compound was formulated into a β-cyclodextrins (CD) nanosponge (NS) hydrogel (HG) to control skin fungal ailments . The formulation process involved optimization of parameters such as polyvinyl alcohol % (w/v %), polymer-linker ratio, homogenization time, and speed .
Results: The hydrogel showed good stability and higher in vitro antifungal activity against Candida albicans compared to the control fluconazole . In vivo study showed that ODHP-NS-HG increased survival rates, wound contraction, and healing of wound gap and inhibited the inflammation process compared to the other control groups .
Application in Pharma Release Testing
Scientific Field: Pharmaceutical Sciences
Methods of Application: The compound is used in several analytical applications including pharma release testing .
Results: The compound provides a convenient and cost-effective alternative to the preparation of in-house working standards .
Application in OLED Materials
Scientific Field: Material Science
Methods of Application: The compound is used in the manufacturing of OLEDs .
Results: The use of this compound in OLEDs contributes to the efficiency and longevity of these devices .
Application in Anti-Inflammatory Activities
Scientific Field: Pharmacology
Methods of Application: The derivatives are used in the formulation of anti-inflammatory drugs .
Results: These derivatives have shown promising results in reducing inflammation, comparable to the drug indomethacin .
Application in Polymer Antioxidants
Scientific Field: Polymer Chemistry
Methods of Application: The compound is added to the polymer during the manufacturing process to prevent oxidation .
Results: The use of this compound in polymers increases their stability and lifespan .
Application in Biodegradable Polyazomethine Hydrogels
Scientific Field: Polymer Chemistry
Methods of Application: The compound is reacted with melamine via an oxidative polymerization reaction to produce the hydrogels .
Results: The resulting biodegradable polyazomethine hydrogels have potential applications in various fields such as drug delivery and tissue engineering .
Application in OLED Materials
Scientific Field: Material Science
Methods of Application: The compound is used in the manufacturing of OLEDs .
Results: The use of this compound in OLEDs contributes to the efficiency and longevity of these devices .
Application in Anti-Inflammatory Activities
Scientific Field: Pharmacology
Methods of Application: The derivatives are used in the formulation of anti-inflammatory drugs .
Results: These derivatives have shown promising results in reducing inflammation, comparable to the drug indomethacin .
Application in Polymer Antioxidants
Scientific Field: Polymer Chemistry
Methods of Application: The compound is added to the polymer during the manufacturing process to prevent oxidation .
Results: The use of this compound in polymers increases their stability and lifespan .
Application in Biodegradable Polyazomethine Hydrogels
Scientific Field: Polymer Chemistry
Methods of Application: The compound is reacted with melamine via an oxidative polymerization reaction to produce the hydrogels .
Results: The resulting biodegradable polyazomethine hydrogels have potential applications in various fields such as drug delivery and tissue engineering .
Safety And Hazards
properties
IUPAC Name |
3,5-ditert-butyl-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXIIOLURNATOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173636 | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyl-4-hydroxybenzonitrile | |
CAS RN |
1988-88-1 | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1988-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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